3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole chemical properties
3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole chemical properties
An In-depth Technical Guide on 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole
This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties
3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole is a disubstituted oxadiazole, a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The 1,2,4-oxadiazole scaffold is recognized as a valuable pharmacophore in the development of novel therapeutic agents due to its diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific substitution of a 4-bromophenyl group at the 3-position and a methyl group at the 5-position confers distinct physicochemical characteristics that influence its biological profile and potential applications.
Physicochemical and Computational Data
The following table summarizes the key quantitative properties of 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole.
| Property | Value | Source |
| CAS Number | 118183-92-9 | [4][5][6] |
| Molecular Formula | C₉H₇BrN₂O | [4][6][7] |
| Molecular Weight | 239.07 g/mol | [7] |
| Purity | ≥97% | [7][8] |
| Topological Polar Surface Area (TPSA) | 38.92 Ų | [7] |
| LogP (calculated) | 2.80752 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
| Hydrogen Bond Donors | 0 | [7] |
| Rotatable Bonds | 1 | [7] |
| Storage Temperature | 4°C | [7] |
Synthesis and Experimental Protocols
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, including the title compound, is most commonly achieved through the cyclization of an O-acyl-amidoxime intermediate. This intermediate is typically formed in situ from the reaction of an amidoxime with a carboxylic acid derivative (such as an acyl chloride or ester) followed by thermal or base-catalyzed cyclodehydration.[9]
General Synthesis Protocol for 3,5-Disubstituted-1,2,4-Oxadiazoles
This protocol outlines a general and widely adopted method for synthesizing 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole from 4-bromobenzamidoxime and an acetylating agent.
Materials:
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4-Bromobenzamidoxime
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Acetic anhydride or Acetyl chloride
-
A suitable base (e.g., Pyridine, Triethylamine)
-
A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromobenzamidoxime (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Acylation: Cool the mixture in an ice bath (0°C). Slowly add the acetylating agent (acetic anhydride or acetyl chloride, 1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours (typically 2-12 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC). The reaction can be heated to reflux to drive the cyclization of the O-acyl-amidoxime intermediate.
-
Work-up: Once the reaction is complete, quench the mixture by adding water. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole.
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Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Caption: A generalized workflow for the synthesis of 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole.
Spectral Data and Characterization
The structural elucidation of 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group and a singlet for the methyl group protons. The aromatic protons typically appear as two doublets in the downfield region (around 7.5-8.0 ppm) due to the para-substitution pattern. The methyl protons at the 5-position of the oxadiazole ring would appear as a sharp singlet further upfield (around 2.5 ppm).
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¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework.[10] The two carbons of the oxadiazole ring (C3 and C5) are expected to resonate at highly deshielded chemical shifts, typically in the range of 160-180 ppm.[10][11] The carbons of the bromophenyl ring will appear in the aromatic region (120-140 ppm), with the carbon attached to the bromine atom showing a distinct chemical shift. The methyl carbon will resonate in the aliphatic region (around 10-20 ppm).[10][11]
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound (239.07 g/mol ).[7] The fragmentation pattern would likely show the loss of characteristic fragments, aiding in structural confirmation. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be evident in the molecular ion peak (M and M+2), which is a definitive characteristic for bromine-containing compounds.
Biological Activity and Potential Applications
While specific signaling pathway data for 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole is not extensively detailed in the available literature, the broader class of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives has demonstrated significant pharmacological potential.[1][2] These compounds are known to exhibit a wide range of biological activities, including:
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Antimicrobial Properties , including antibacterial and antifungal effects[14]
The mechanism of action for related compounds often involves the inhibition of key enzymes or interference with cellular signaling pathways. For instance, some oxadiazole derivatives have been shown to act as inhibitors of enzymes like cyclooxygenase (COX), which is relevant to their anti-inflammatory effects.[12] Others have shown potential as EGFR tyrosine kinase inhibitors in cancer therapy.[13] The logical relationship for exploring the potential of a novel oxadiazole compound is depicted below.
Caption: A logical workflow for the pharmacological evaluation of a novel oxadiazole compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. 3-(4-BROMOPHENYL)-5-METHYL-1,2,4-OXADIAZOLE | 118183-92-9 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. chemscene.com [chemscene.com]
- 8. 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]
- 9. soc.chim.it [soc.chim.it]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buy 3-(3-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | 1004672-03-0 [smolecule.com]
